molecular formula C12H9Cl2NO3S B2982508 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide CAS No. 825604-11-3

2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No.: B2982508
CAS No.: 825604-11-3
M. Wt: 318.17
InChI Key: VAOVPOYKUJTBFM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a 2,5-dichlorobenzenesulfonamide core, a scaffold known to possess significant research value. The molecular parent structure, 2,5-dichlorobenzenesulfonamide, has a molecular formula of C6H5Cl2NO2S and a molecular weight of 226.08000 g/mol . It is a solid with a high boiling point of 387.8°C and a calculated density of 1.588 g/cm³, indicating good thermal stability . This specific analog incorporates a 2-hydroxyphenyl group attached to the sulfonamide nitrogen. This structural motif is similar to other researched derivatives, such as the N-(4-hydroxyphenyl) and N-(2-methoxybenzyl) variants . Such benzenesulfonamide derivatives are frequently investigated for their potential to modulate enzyme activity. For instance, a closely related compound, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, has been identified as a fructose-1,6-bisphosphatase (FBP1) inhibitor, suggesting potential applications in metabolic disorder research . The presence of the chlorine atoms and the hydroxyphenyl group makes this class of compounds valuable for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors . The synthesis of related benzenesulfonamides typically involves the chlorosulfonation of 1,4-dichlorobenzene to form a sulfonyl chloride intermediate, followed by an amination reaction with the appropriate aniline, such as 2-aminophenol . This product is intended for research use only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c13-8-5-6-9(14)12(7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVPOYKUJTBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting bacterial growth and proliferation .

Comparison with Similar Compounds

Key Findings :

  • FH535 and FH535-N: The nitro-substituted derivatives (FH535 and FH535-N) exhibit potent apoptosis induction in hepatocellular carcinoma cells. FH535-N, with a bulkier nitronaphthyl group, shows enhanced efficacy, likely due to improved target binding or stability .
  • Crystallographic Trends: Derivatives with methyl/ethyl substituents (e.g., 2,3-dimethylphenyl) crystallize in monoclinic systems ($ P2_1/n $), suggesting similar packing motifs influenced by steric and electronic effects .

Physicochemical and Structural Properties

Table 2: Crystallographic Data for Selected Analogs

Compound Name Space Group Unit Cell Parameters ($ Å, ° $) Z Reference ID
2,5-Dichloro-N-(3-methylphenyl)-benzenesulfonamide $ P2_1/n $ $ a = 9.0361, b = 11.6937, c = 13.6904, β = 100.588 $ 4
2,5-Dichloro-N-(2,3-dimethylphenyl)-benzenesulfonamide $ P2_1/n $ $ a = 10.532, b = 8.923, c = 17.269, β = 98.74 $ 4

Observations :

  • Both compounds adopt the $ P2_1/n $ space group, indicating conserved symmetry despite substituent differences.
  • The 3-methylphenyl derivative has a smaller unit cell volume ($ 1422.0 \, Å^3 $) compared to the 2,3-dimethylphenyl analog ($ 1620.5 \, Å^3 $), reflecting steric contributions .

Biological Activity

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H9Cl2N O2
  • CAS Number : 825604-11-3

This structure includes two chlorine atoms, a hydroxyl group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

  • The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
  • In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus6.63
Escherichia coli6.72
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that it can inhibit the proliferation of cancer cell lines.

Case Study :

  • In a study evaluating its effects on human lung cancer cells (A549), the compound exhibited a GI50 value of approximately 2.3 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Cell LineGI50 (µM)
A549 (Lung)2.3
MCF-7 (Breast)Not specified
HT-29 (Colon)Not specified
Panc-1 (Pancreatic)Not specified

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It has been shown to reduce edema in animal models significantly.

Research Findings :

  • In carrageenan-induced rat paw edema models, the compound displayed an inhibition percentage of up to 94% at specific time intervals .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial in many physiological processes.
  • Cellular Interaction : The hydroxyl group allows for hydrogen bonding with active sites on enzymes and receptors, potentially modulating their activity.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: A three-step approach adapted from sulfonamide synthesis protocols is recommended:

Sulfonation : React 2,5-dichlorobenzenesulfonyl chloride with 2-aminophenol under controlled alkaline conditions (pH 8–10) in tetrahydrofuran (THF) at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Crystallization : Recrystallize the final product from ethanol/water mixtures to achieve >95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations : Monitor reaction progress via TLC and confirm structural integrity using 1H^1H-NMR (DMSO-d6d_6, 400 MHz) to detect characteristic sulfonamide NH protons (~10.5 ppm) and aromatic protons .

Q. How can crystallographic data for this compound be obtained and analyzed?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Optimize crystal mounting using cryo-loops with Paratone-N oil.
  • Structure Solution : Employ SHELXT (intrinsic phasing) for initial structure solution, followed by refinement via SHELXL (full-matrix least-squares on F2F^2) .
  • Visualization : Mercury software (version 4.3) can generate ORTEP diagrams and analyze hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and hydroxyl groups) .

Example Metrics : Anticipated RR-values < 0.05 for high-resolution data. Compare unit cell parameters with analogous sulfonamides (e.g., 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a=7.92A˚,b=10.35A˚a = 7.92 \, \text{Å}, b = 10.35 \, \text{Å}) .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating its anti-cancer activity?

Methodological Answer:

  • Anti-Proliferation : Conduct [3H^3H]-thymidine incorporation assays in HCC cell lines (e.g., Huh7, Hep3B) over 72 hours. Normalize data to DMSO controls and calculate IC50_{50} values via nonlinear regression .
  • Apoptosis : Use Annexin V/PI staining with flow cytometry (LSRII instrument, FlowJo analysis). Compare results to FH535 (a structural analog with IC50_{50} ~10 μM in Huh7 cells) .
  • Mitochondrial Effects : Measure transmembrane potential (ΔΨm) using JC-1 dye and assess ATP depletion via luminescence assays .

Data Interpretation : Correlate activity with structural features (e.g., hydroxyl group’s role in proton uncoupling vs. nitro groups in FH535 derivatives) .

Q. How does this compound modulate Wnt/β-catenin signaling?

Methodological Answer:

  • Transcriptional Inhibition : Perform TOPFlash luciferase assays in HEK293T cells transfected with β-catenin/TCF reporters. Normalize to Renilla luciferase and compare inhibition to FH535 (reported IC50_{50} ~5–10 μM) .
  • Protein Localization : Use immunofluorescence (anti-β-catenin antibodies) to assess nuclear translocation in treated vs. untreated cells .
  • Combination Studies : Test synergy with sorafenib (a Raf kinase inhibitor) via Chou-Talalay analysis. Prior studies on FH535 showed synergistic effects at 5 μM .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern modifications to the N-aryl group?

Methodological Answer:

  • Hydroxyl vs. Nitro Groups : Replace the 2-hydroxyphenyl group with nitro-substituted aryl groups (e.g., 4-nitrophenyl) to evaluate effects on Wnt inhibition. FH535 derivatives with nitro groups show enhanced activity due to improved electron-withdrawing properties .
  • Steric Effects : Compare para-substituted analogs (e.g., 2-methyl-4-nitrophenyl in FH535) to ortho-substituted variants. Bulkier groups may reduce solubility but enhance target binding .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with β-catenin’s binding pocket. Prioritize derivatives with lower predicted binding energies (< -8 kcal/mol) .

Contradictory Data : Some SAR modifications (e.g., 2,6-dihalogenation) improve activity, while others (e.g., methyl groups) show minimal impact, suggesting multi-target mechanisms .

Q. How can computational tools predict interactions between this compound and mitochondrial targets?

Methodological Answer:

  • Docking Studies : Model interactions with uncoupling protein 2 (UCP2) using Schrödinger’s Glide. Focus on sulfonamide’s sulfonyl group for protonophoric activity .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers. Compare to known uncouplers like FCCP .
  • QSAR Models : Develop quantitative models using descriptors like logPP (target compound: ~5.12) and polar surface area (100.37 Å2^2) to predict mitochondrial uptake .

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